1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one
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Overview
Description
1-(6-Oxa-9-azaspiro[45]decan-9-yl)prop-2-en-1-one is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
The synthesis of 1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one typically involves multiple steps. One common synthetic route starts with the preparation of 4-aminophenol and α-glycolic acid or lactic acid. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure . This reaction is optimized for specific conditions to achieve the desired product.
Chemical Reactions Analysis
1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal catalysts to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents used in these reactions include metal catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential antitumor activity against various cancer cell lines, including human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa.
Biological Studies: Its unique structure makes it a valuable compound for studying spirocyclic systems and their biological interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity and leading to antitumor effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one can be compared to other spirocyclic compounds such as:
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: This compound also contains a spirocyclic structure with oxygen and nitrogen atoms and has shown antitumor activity.
8-Oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with potential biological activity.
The uniqueness of this compound lies in its specific structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-10(13)12-7-8-14-11(9-12)5-3-4-6-11/h2H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFAOCMGZPZDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC2(C1)CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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